Anemoside B4

Description

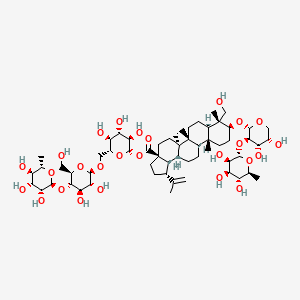

Structure

2D Structure

Properties

IUPAC Name |

[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (1R,3aS,5aR,5bR,7aR,8R,9S,11aR,11bR,13aR,13bS)-9-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-8-(hydroxymethyl)-5a,5b,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C59H96O26/c1-23(2)26-11-16-59(54(75)85-52-45(73)41(69)38(66)30(81-52)21-77-49-46(74)42(70)47(29(19-60)80-49)83-50-43(71)39(67)35(63)24(3)78-50)18-17-57(7)27(34(26)59)9-10-32-55(5)14-13-33(56(6,22-61)31(55)12-15-58(32,57)8)82-53-48(37(65)28(62)20-76-53)84-51-44(72)40(68)36(64)25(4)79-51/h24-53,60-74H,1,9-22H2,2-8H3/t24-,25-,26-,27+,28-,29+,30+,31+,32+,33-,34-,35-,36-,37-,38+,39+,40+,41-,42+,43+,44+,45+,46+,47+,48+,49+,50-,51-,52-,53-,55-,56-,57+,58+,59-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUHBKBTZUPLIIA-QEEGUAPESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(C4C6CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)CO)OC9C(C(C(CO9)O)O)OC1C(C(C(C(O1)C)O)O)O)C)C(=C)C)O)O)O)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OC(=O)[C@]45CC[C@H]([C@H]4[C@H]6CC[C@@H]7[C@]8(CC[C@@H]([C@@]([C@@H]8CC[C@]7([C@@]6(CC5)C)C)(C)CO)O[C@H]9[C@@H]([C@H]([C@H](CO9)O)O)O[C@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)C)O)O)O)C)C(=C)C)O)O)O)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C59H96O26 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1221.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Isolating Anemoside B4 from Pulsatilla chinensis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isolation of Anemoside B4, a triterpenoid (B12794562) saponin (B1150181) derived from the root of Pulsatilla chinensis. This compound has garnered significant attention for its potent anti-inflammatory and immunomodulatory activities, making it a promising candidate for drug development.[1] This document outlines the general procedures for extraction and purification, summarizes key quantitative data, and details the signaling pathways modulated by this compound.

Physicochemical Properties of this compound

A clear understanding of the physical and chemical characteristics of this compound is fundamental for its successful isolation and characterization.

| Property | Value | Source |

| Molecular Formula | C₅₉H₉₆O₂₆ | [2] |

| Molecular Weight | 1221.39 g/mol | PubChem |

| Botanical Source | Root of Pulsatilla chinensis (Bunge) Regel | PubChem |

| Compound Type | Triterpenoid Saponin | PubChem |

| Physical Description | Powder | PubChem |

| Purity (Commercial) | 95% - 99% | PubChem |

| Identification Methods | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) | PubChem |

| Analysis Methods | HPLC-DAD, HPLC-ELSD | PubChem |

Experimental Protocols: Isolation and Purification

While a definitive, universally adopted protocol for the isolation of this compound is not singular, a general workflow can be constructed based on established phytochemical techniques for saponins. The following represents a composite methodology synthesized from various scientific reports.

Preparation of Plant Material

-

Source: Dried roots of Pulsatilla chinensis.

-

Processing: The roots are ground into a coarse powder to increase the surface area for efficient extraction.

Extraction

-

Solvent Extraction: A common method involves solvent extraction. While various solvents can be used, aqueous extraction is a viable method. One approach involves using a Soxhlet extractor with water.

-

Procedure Outline:

-

The powdered root material is placed in the thimble of a Soxhlet apparatus.

-

Water is heated in the distillation flask, and its vapor travels to the condenser.

-

The condensed water drips into the thimble, immersing the plant material and extracting the soluble compounds.

-

Once the solvent reaches a certain level, it siphons back into the distillation flask, carrying the extracted compounds with it.

-

This process is repeated for a sufficient duration to ensure thorough extraction.

-

Purification

-

Concentration: The resulting aqueous extract is concentrated, often using a rotary evaporator, to reduce the volume.

-

Chromatography: To isolate this compound from the crude extract, chromatographic techniques are essential. High-Performance Liquid Chromatography (HPLC) is a standard method for both the purification and analysis of saponins.

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient of methanol (B129727) and water is a common mobile phase system for separating saponins.

-

-

Solid-Phase Extraction (SPE): SPE can be employed as a pre-purification or clean-up step to remove interfering substances from the extract before HPLC analysis.

Identification and Purity Assessment

-

High-Performance Liquid Chromatography (HPLC): HPLC with Diode Array Detection (DAD) or Evaporative Light Scattering Detection (ELSD) is used to determine the purity of the isolated this compound.

-

Mass Spectrometry (MS): MS is employed to confirm the molecular weight of the isolated compound.

-

Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR spectroscopy are used to elucidate the chemical structure of this compound.

Experimental Workflow

The following diagram illustrates a generalized workflow for the isolation and analysis of this compound from Pulsatilla chinensis.

Signaling Pathways Modulated by this compound

This compound exerts its significant anti-inflammatory effects by modulating key signaling pathways. Research has highlighted its inhibitory action on the Toll-like receptor 4 (TLR4) pathway and the NLRP3 inflammasome.

TLR4/NF-κB/MAPK Signaling Pathway

This compound has been shown to inhibit the TLR4/NF-κB/MAPK signaling cascade.[3] This pathway is a critical component of the innate immune response and, when dysregulated, contributes to chronic inflammation. By blocking this pathway, this compound can reduce the production of pro-inflammatory cytokines.

NLRP3 Inflammasome Pathway

This compound has also been demonstrated to effectively inhibit the activation of the NLRP3 inflammasome.[1] The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune system by activating inflammatory caspases and processing pro-inflammatory cytokines like IL-1β and IL-18.

Conclusion

The isolation of this compound from Pulsatilla chinensis presents a viable pathway to obtaining a potent anti-inflammatory and immunomodulatory compound. While a standardized, detailed protocol requires further consolidation from scientific literature, the general principles of phytochemical extraction and purification provide a solid foundation for its isolation. The well-documented inhibitory effects of this compound on key inflammatory signaling pathways, such as TLR4/NF-κB/MAPK and the NLRP3 inflammasome, underscore its therapeutic potential and justify further research and development in this area. This guide provides a comprehensive overview for professionals in the field to understand the core aspects of this compound isolation and its mechanism of action.

References

Anemoside B4: A Novel Pyruvate Carboxylase Inhibitor for Modulating Inflammatory Responses

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Anemoside B4 (AB4), a triterpenoid (B12794562) saponin (B1150181) isolated from Pulsatilla chinensis, has emerged as a promising natural product with potent anti-inflammatory properties.[1][2] Recent groundbreaking research has identified pyruvate (B1213749) carboxylase (PC) as the direct molecular target of this compound, unveiling a novel mechanism for its therapeutic effects, particularly in the context of inflammatory diseases such as colitis.[1][2] This technical guide provides a comprehensive overview of this compound as a pyruvate carboxylase inhibitor, detailing its mechanism of action, experimental validation, and the signaling pathways involved. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of targeting metabolic enzymes for inflammatory disorders.

Quantitative Data on Pyruvate Carboxylase Inhibition

The direct binding of this compound to pyruvate carboxylase has been unequivocally demonstrated through various experimental techniques.[1][2] However, specific quantitative metrics of inhibition, such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki), have not yet been reported in the currently available scientific literature. Further research is required to determine these key quantitative parameters to fully characterize the inhibitory potency of this compound on pyruvate carboxylase.

| Inhibitor | Target Enzyme | IC50 | Ki | Binding Affinity (KD) | Source Organism of Inhibitor |

| This compound | Pyruvate Carboxylase (PC) | Not Reported | Not Reported | Data Not Available | Pulsatilla chinensis |

Mechanism of Action

This compound exerts its inhibitory effect on pyruvate carboxylase through direct binding to the enzyme. Studies have identified the specific binding site of this compound as the His879 residue of PC.[1][2] This interaction induces a conformational change in the enzyme, thereby impairing its catalytic activity.[1][2]

Pyruvate carboxylase is a crucial anaplerotic enzyme that replenishes the tricarboxylic acid (TCA) cycle by catalyzing the conversion of pyruvate to oxaloacetate.[1] By inhibiting PC, this compound disrupts this fundamental metabolic pathway. This disruption leads to a reprogramming of macrophage function and the subsequent suppression of inflammatory signaling pathways.[3][4]

Signaling Pathway

The anti-inflammatory effects of this compound are mediated through the inhibition of the NF-κB signaling pathway, a key regulator of inflammation. In inflammatory conditions, such as those induced by lipopolysaccharide (LPS), the activity of pyruvate carboxylase is upregulated, leading to metabolic reprogramming that supports a pro-inflammatory state.[1][2] this compound, by inhibiting PC, reverses this metabolic shift. This leads to a reduction in the activation of the NF-κB pathway, consequently decreasing the production of pro-inflammatory cytokines and reactive oxygen species (ROS).[1][2]

Experimental Protocols

The identification and validation of pyruvate carboxylase as the direct target of this compound involved a series of sophisticated experimental methodologies. Below are detailed overviews of the key experimental protocols employed.

Target Identification using Affinity Chromatography and Proteomics

This protocol outlines the workflow for identifying the protein target of a small molecule like this compound.

Methodology:

-

Probe Synthesis: this compound is chemically modified to incorporate a biotin (B1667282) tag, creating an "AB4-biotin" probe. This tag allows for high-affinity binding to streptavidin.

-

Affinity Matrix Preparation: The AB4-biotin probe is immobilized onto streptavidin-coated agarose (B213101) beads.

-

Protein Pull-down: The immobilized beads are incubated with a cell lysate, allowing the AB4 probe to bind to its protein target(s).

-

Washing: The beads are washed extensively to remove proteins that are non-specifically bound to the beads or the probe.

-

Elution: The proteins specifically bound to the AB4 probe are eluted from the beads.

-

Protein Identification: The eluted proteins are separated by SDS-PAGE and identified using mass spectrometry. Pyruvate carboxylase was identified as a primary binding partner of this compound through this method.[1][2]

Validation of Target Engagement

Several biophysical and cell-based assays were employed to validate the direct interaction between this compound and pyruvate carboxylase.

-

Surface Plasmon Resonance (SPR): This technique was used to quantify the binding affinity between this compound and purified recombinant PC protein in real-time.[1][2]

-

Cellular Thermal Shift Assay (CETSA): CETSA was performed to confirm target engagement in a cellular context.[1][2] The principle of this assay is that the binding of a ligand (this compound) can stabilize its target protein (PC) against thermal denaturation.

-

Biotin Pull-down: This assay confirmed the interaction by showing that an AB4-biotin probe could pull down PC from cell lysates.[1][2]

Pyruvate Carboxylase Activity Assay

To determine the functional consequence of this compound binding to PC, an enzyme activity assay is performed. A common method is a coupled enzyme assay.

Principle:

The activity of pyruvate carboxylase is measured by coupling the production of oxaloacetate to the oxidation of NADH by malate (B86768) dehydrogenase. The decrease in absorbance at 340 nm, corresponding to the oxidation of NADH, is monitored spectrophotometrically and is proportional to the PC activity.

Reagents:

-

Assay Buffer (e.g., Tris-HCl buffer, pH 8.0)

-

ATP

-

MgCl2

-

NaHCO3

-

Pyruvate

-

Malate Dehydrogenase

-

NADH

-

Purified Pyruvate Carboxylase

-

This compound (at various concentrations)

Procedure:

-

A reaction mixture containing all components except pyruvate is pre-incubated.

-

This compound or a vehicle control is added to the reaction mixture.

-

The reaction is initiated by the addition of pyruvate.

-

The change in absorbance at 340 nm is monitored over time using a spectrophotometer.

-

The rate of NADH oxidation is calculated to determine the pyruvate carboxylase activity. The inhibitory effect of this compound is determined by comparing the activity in its presence to the control.

Therapeutic Implications and Future Directions

The discovery of this compound as a pyruvate carboxylase inhibitor opens up new avenues for the development of therapeutics for inflammatory diseases.[2] By targeting a key metabolic enzyme, this compound offers a novel approach to modulating the immune response. Furthermore, derivatives of this compound are being synthesized and evaluated to improve its pharmacological properties and therapeutic efficacy.[3][4][5][6][7]

Future research should focus on:

-

Determining the IC50 and Ki values of this compound for pyruvate carboxylase.

-

Elucidating the detailed structural basis of the this compound-PC interaction.

-

Evaluating the efficacy and safety of this compound and its derivatives in various preclinical models of inflammatory and metabolic diseases.

-

Exploring the potential of other pyruvate carboxylase inhibitors as therapeutic agents.

Conclusion

This compound represents a significant breakthrough in the field of natural product-based drug discovery. Its identification as a direct inhibitor of pyruvate carboxylase provides a clear mechanism for its potent anti-inflammatory effects. This technical guide summarizes the current understanding of this compound's interaction with PC and its impact on cellular signaling. The detailed experimental workflows and pathway diagrams provided herein are intended to facilitate further research and development in this exciting area. The continued investigation of this compound and the broader class of pyruvate carboxylase inhibitors holds great promise for the future of inflammatory disease therapy.

References

- 1. This compound, a new pyruvate carboxylase inhibitor, alleviates colitis by reprogramming macrophage function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound ameliorates TNBS-induced colitis through S100A9/MAPK/NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of a New Anti-Inflammatory Agent from this compound Derivatives and Its Therapeutic Effect on Colitis by Targeting Pyruvate Carboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cmbe.engr.uga.edu [cmbe.engr.uga.edu]

- 6. researchgate.net [researchgate.net]

- 7. Collection - Discovery of a New Anti-Inflammatory Agent from Anemoside B4 Derivatives and Its Therapeutic Effect on Colitis by Targeting Pyruvate Carboxylase - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]

Anemoside B4: A Deep Dive into its Modulation of NF-κB and MAPK Signaling Pathways

An in-depth technical guide for researchers, scientists, and drug development professionals.

Anemoside B4, a triterpenoid (B12794562) saponin (B1150181) isolated from Pulsatilla chinensis, has garnered significant attention for its potent anti-inflammatory properties. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's therapeutic effects, with a specific focus on its modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. The information presented herein is intended to support further research and drug development efforts targeting inflammatory diseases.

Core Mechanism of Action

This compound exerts its anti-inflammatory effects primarily by inhibiting the activation of key signaling pathways that orchestrate the inflammatory response.[1][2][3] In various experimental models, including lipopolysaccharide (LPS)-stimulated macrophages and dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis in mice, this compound has been shown to suppress the production of pro-inflammatory mediators by blocking the TLR4/NF-κB and MAPK signaling cascades.[2][4][5]

Quantitative Analysis of this compound's Efficacy

The dose-dependent inhibitory effects of this compound on key inflammatory markers have been quantified in several studies. The following tables summarize these findings, providing a clear comparison of its efficacy across different experimental setups.

Table 1: In Vitro Inhibition of Pro-inflammatory Cytokines by this compound in LPS-Stimulated Macrophages

| This compound Concentration | % Inhibition of TNF-α | % Inhibition of IL-6 | % Inhibition of IL-1β | Reference |

| 5 µM | Data not available | Data not available | Data not available | [6] |

| 10 µM | Significant reduction | Significant reduction | Significant reduction | [5][6] |

| 20 µM | Significant reduction | Significant reduction | Significant reduction | [6] |

| 48 µM | Significant reduction | Significant reduction | Significant reduction | [7] |

Note: The exact percentage of inhibition can vary between studies due to different experimental conditions. "Significant reduction" indicates a statistically significant decrease compared to the LPS-only control group.

Table 2: In Vitro Inhibition of NF-κB and MAPK Pathway Phosphorylation by this compound

| This compound Concentration | Target Protein | Observed Effect | Reference |

| 5, 10, 20 µM | p-p65 | Dose-dependent decrease | [4] |

| 5, 10, 20 µM | p-IκBα | Dose-dependent decrease | [4] |

| 5, 10, 20 µM | p-p38 | Dose-dependent decrease | [4] |

| 5, 10, 20 µM | p-JNK | Dose-dependent decrease | [4] |

| 5, 10, 20 µM | p-ERK | Dose-dependent decrease | [4] |

Table 3: In Vivo Efficacy of this compound in Animal Models of Inflammation

| Animal Model | This compound Dosage | Key Findings | Reference |

| Xylene-induced ear edema in mice | 12.5 - 50 mg/kg | Significant suppression of edema | [1][8] |

| LPS-induced systemic inflammation in mice | 12.5 - 50 mg/kg | Ameliorated kidney and lung inflammation | [1][8] |

| DSS-induced colitis in mice | 5, 10, 15 mg/kg | Attenuated severity of colitis, reduced pro-inflammatory cytokines | [9] |

| TNBS-induced colitis in rats | Dose-dependent | Ameliorated colitis symptoms | [3][4] |

Signaling Pathway Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound.

Caption: this compound inhibits the NF-κB signaling pathway.

Caption: this compound suppresses the MAPK signaling pathway.

Detailed Experimental Protocols

To facilitate the replication and extension of the research cited, this section provides detailed methodologies for key experiments.

Western Blot Analysis for NF-κB and MAPK Pathway Proteins

This protocol is adapted for the analysis of phosphorylated and total proteins in the NF-κB and MAPK pathways in cell lysates.

-

Cell Culture and Treatment:

-

Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Pre-treat cells with various concentrations of this compound (e.g., 5, 10, 20 µM) for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 30 minutes (for MAPK analysis) or 1 hour (for NF-κB analysis).

-

-

Protein Extraction:

-

Wash cells twice with ice-cold PBS.

-

Lyse cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant and determine the protein concentration using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.

-

Separate proteins on a 10% or 12% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against p-p65, p65, p-IκBα, IκBα, p-p38, p38, p-JNK, JNK, p-ERK, ERK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify band intensities using densitometry software and normalize to the respective total protein or loading control.

-

Enzyme-Linked Immunosorbent Assay (ELISA) for Pro-inflammatory Cytokines

This protocol outlines the measurement of TNF-α, IL-6, and IL-1β in cell culture supernatants.

-

Sample Collection:

-

Culture and treat RAW 264.7 cells as described in the Western Blot protocol (section 1).

-

Collect the cell culture supernatant after the desired treatment period (e.g., 24 hours).

-

Centrifuge the supernatant to remove any cellular debris.

-

-

ELISA Procedure:

-

Use commercially available ELISA kits for mouse TNF-α, IL-6, and IL-1β, and follow the manufacturer's instructions.

-

Briefly, coat a 96-well plate with the capture antibody overnight at 4°C.

-

Wash the plate and block non-specific binding sites.

-

Add standards and samples to the wells and incubate for 2 hours at room temperature.

-

Wash the plate and add the detection antibody. Incubate for 1 hour at room temperature.

-

Wash the plate and add avidin-HRP or a similar enzyme conjugate. Incubate for 1 hour at room temperature.

-

Wash the plate and add the substrate solution (e.g., TMB).

-

Stop the reaction with a stop solution.

-

Measure the absorbance at 450 nm using a microplate reader.

-

-

Data Analysis:

-

Generate a standard curve using the known concentrations of the standards.

-

Calculate the concentration of the cytokines in the samples based on the standard curve.

-

In Vivo DSS-Induced Colitis Model

This protocol describes the induction of colitis in mice and treatment with this compound.

-

Animal Model:

-

Use male C57BL/6 mice (6-8 weeks old).

-

Induce colitis by administering 3% (w/v) DSS in the drinking water for 7 days.

-

-

Treatment Protocol:

-

Administer this compound (e.g., 5, 10, 15 mg/kg) or vehicle control via intraperitoneal injection or oral gavage daily.

-

Monitor the mice daily for body weight, stool consistency, and rectal bleeding to calculate the Disease Activity Index (DAI).

-

-

Sample Collection and Analysis:

-

At the end of the experiment, sacrifice the mice and collect colon tissues.

-

Measure the colon length.

-

Fix a portion of the colon in formalin for histological analysis (H&E staining).

-

Homogenize the remaining colon tissue for protein extraction (for Western blot) or cytokine analysis (ELISA).

-

Experimental Workflow Visualization

Caption: General experimental workflow for investigating this compound.

Conclusion

This compound demonstrates significant anti-inflammatory potential through the targeted inhibition of the NF-κB and MAPK signaling pathways. The quantitative data and detailed protocols presented in this guide offer a solid foundation for researchers and drug developers to further explore the therapeutic applications of this promising natural compound. Future investigations should focus on elucidating the precise molecular interactions of this compound with its upstream targets and evaluating its efficacy and safety in more complex preclinical and clinical settings.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. This compound ameliorates TNBS-induced colitis through S100A9/MAPK/NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound ameliorates TNBS-induced colitis through S100A9/MAPK/NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound Protects against Acute Lung Injury by Attenuating Inflammation through Blocking NLRP3 Inflammasome Activation and TLR4 Dimerization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound targets RAGE to attenuate ferroptosis in sepsis-induced acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anti-inflammatory and immune-modulatory properties of this compound isolated from Pulsatilla chinensis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Anemoside B4: A Comprehensive Technical Guide to its In Vivo Anti-inflammatory Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anemoside B4, a triterpenoid (B12794562) saponin (B1150181) isolated from the traditional Chinese medicinal plant Pulsatilla chinensis, has emerged as a promising natural compound with potent anti-inflammatory activities.[1][2] Extensive in vivo research has demonstrated its efficacy in various preclinical models of inflammation, suggesting its potential as a novel therapeutic agent for a range of inflammatory disorders. This technical guide provides an in-depth overview of the in vivo anti-inflammatory properties of this compound, focusing on its mechanisms of action, supported by quantitative data and detailed experimental protocols. The information is tailored for researchers, scientists, and professionals in the field of drug development.

Core Anti-inflammatory Mechanisms

This compound exerts its anti-inflammatory effects through the modulation of key signaling pathways and cellular processes involved in the inflammatory cascade. The primary mechanisms identified through in vivo studies include the inhibition of the NF-κB and MAPK signaling pathways, suppression of the NLRP3 inflammasome, and regulation of immune cell responses.

Signaling Pathway Modulation

This compound has been shown to significantly inhibit the activation of the Toll-like receptor 4 (TLR4) and its downstream signaling cascades, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[3][4] In models of ulcerative colitis, this compound treatment led to a down-regulation of key proteins in the TLR4/NF-κB/MAPK signaling pathway.[4] Furthermore, in models of trinitrobenzene sulfonic acid (TNBS)-induced colitis, this compound was found to suppress the S100A9/MAPK/NF-κB signaling pathway.[5] More recent findings indicate that this compound can also directly target the Receptor for Advanced Glycation Endproducts (RAGE) to inhibit the AGE/RAGE-Nrf2 axis, thereby suppressing both inflammation and ferroptosis in sepsis-induced acute lung injury.[6]

In addition to these pathways, this compound has been demonstrated to block the activation of the NLRP3 inflammasome, a key component of the innate immune system responsible for the maturation and release of pro-inflammatory cytokines IL-1β and IL-18.[7][8] In a mouse model of arthritis pain, this compound treatment inhibited the NLRP3 inflammasome-mediated inflammatory response in the spinal cord.[8]

In Vivo Efficacy: Summary of Preclinical Models

The anti-inflammatory effects of this compound have been validated in several well-established animal models of acute and chronic inflammation.

Acute Inflammation Models

Xylene-Induced Ear Edema in Mice:

This model is commonly used to assess acute topical inflammation.[9][10] this compound has been shown to significantly suppress xylene-induced ear edema.[1][2]

-

Experimental Protocol:

-

Animals: Male Kunming mice.

-

Inflammation Induction: Topical application of xylene to the ear.

-

Treatment: this compound administered intraperitoneally at doses of 12.5, 25, and 50 mg/kg.

-

Assessment: The degree of ear swelling is measured by the difference in weight between the treated and untreated ears.[11][12]

-

| Dosage (mg/kg) | Inhibition of Ear Edema (%) | Reference |

| 12.5 | Significant suppression | [1][2] |

| 25 | Significant suppression | [1][2] |

| 50 | Significant suppression | [1][2] |

Carrageenan-Induced Paw Edema in Rodents:

This is a classic model of acute inflammation characterized by the release of various inflammatory mediators.[13][14][15]

-

Experimental Protocol:

-

Animals: Rats or mice.

-

Inflammation Induction: Subplantar injection of carrageenan (typically 1%) into the hind paw.[16][17]

-

Treatment: this compound administered prior to carrageenan injection.

-

Assessment: Paw volume is measured at various time points using a plethysmometer to determine the extent of edema.[17]

-

Quantitative data for this compound in this specific model was not detailed in the provided search results, but its efficacy in other acute models suggests potential activity.

Systemic and Chronic Inflammation Models

Lipopolysaccharide (LPS)-Induced Systemic Inflammation:

LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of systemic inflammation. This compound has demonstrated a protective effect against LPS-induced organ damage.[1][2]

-

Experimental Protocol:

-

Animals: Mice.

-

Inflammation Induction: Intraperitoneal injection of LPS.

-

Treatment: this compound administered prior to or following LPS challenge.

-

Assessment: Measurement of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in serum and tissues, and histological evaluation of organ damage (kidney and lung).[1][2][7]

-

| Model | Dosage (mg/kg) | Key Findings | Reference |

| LPS-induced kidney and lung inflammation | Not specified | Ameliorated inflammation-induced damage; Inhibited pro-inflammatory response via the NF-κB pathway. | [1][2] |

| LPS-induced acute lung injury | Not specified | Suppressed lesions of lung tissues; Reduced release of inflammatory cytokines. | [7] |

Dextran Sulfate Sodium (DSS) and Trinitrobenzene Sulfonic Acid (TNBS)-Induced Colitis:

These are widely used models for inflammatory bowel disease (IBD). This compound has shown significant therapeutic effects in these models.[4][18][19]

-

Experimental Protocol (DSS Model):

-

Animals: C57BL/6 mice.[4]

-

Inflammation Induction: Administration of 3% (w/v) DSS in drinking water.[4]

-

Treatment: Intraperitoneal injection of this compound.[4]

-

Assessment: Monitoring of disease activity index (DAI) which includes body weight loss, stool consistency, and rectal bleeding. Histopathological analysis of the colon and measurement of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) in colon tissues.[4][20]

-

-

Experimental Protocol (TNBS Model):

| Model | Dosage | Key Findings | Reference |

| DSS-induced colitis | Not specified | Prevented weight loss, colon shortening, and improved pathological changes. Significantly reduced levels of IL-1β, IL-6, and TNF-α in colon tissues. | [4][20] |

| TNBS-induced colitis | 50 mg/kg (rats) | Ameliorated colitis symptoms, including tissue damage and inflammatory cell infiltration. | [22] |

Immunomodulatory Effects

Beyond its direct anti-inflammatory actions, this compound also exhibits immunomodulatory properties. In one study, it was shown to decrease the CD4+/CD8+ T-cell ratio and inhibit splenic lymphocyte proliferation, suggesting an effect on adaptive immunity.[1][2]

Conclusion and Future Directions

The collective evidence from in vivo studies strongly supports the potent anti-inflammatory and immunomodulatory properties of this compound. Its ability to target multiple key signaling pathways, including NF-κB, MAPK, and the NLRP3 inflammasome, underscores its potential as a multi-target therapeutic agent for inflammatory diseases. The efficacy of this compound in diverse preclinical models, ranging from acute topical inflammation to chronic colitis, highlights its broad therapeutic potential.

Future research should focus on further elucidating the precise molecular targets of this compound and expanding its evaluation in other chronic inflammatory and autoimmune disease models. Pharmacokinetic and toxicology studies will also be crucial for its translation into clinical applications. The data presented in this technical guide provide a solid foundation for researchers and drug development professionals to advance the investigation of this compound as a novel anti-inflammatory therapeutic.

References

- 1. researchgate.net [researchgate.net]

- 2. Anti-inflammatory and immune-modulatory properties of this compound isolated from Pulsatilla chinensis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound prevents acute ulcerative colitis through inhibiting of TLR4/NF-κB/MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound ameliorates TNBS-induced colitis through S100A9/MAPK/NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound targets RAGE to attenuate ferroptosis in sepsis-induced acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scienceopen.com [scienceopen.com]

- 8. This compound alleviates arthritis pain via suppressing ferroptosis‐mediated inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. brieflands.com [brieflands.com]

- 11. scielo.br [scielo.br]

- 12. Antilipoxygenase and Anti-Inflammatory Activities of Streblus asper Leaf Extract on Xylene-Induced Ear Edema in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. creative-bioarray.com [creative-bioarray.com]

- 15. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 16. Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 18. This compound ameliorates TNBS-induced colitis through S100A9/MAPK/NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. This compound, a new pyruvate carboxylase inhibitor, alleviates colitis by reprogramming macrophage function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. [PDF] this compound ameliorates TNBS-induced colitis through S100A9/MAPK/NF-κB signaling pathway | Semantic Scholar [semanticscholar.org]

- 22. researchgate.net [researchgate.net]

Anemoside B4: A Comprehensive Technical Guide to its Biological Activity and Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anemoside B4 (AB4) is a triterpenoid (B12794562) saponin (B1150181) isolated from the traditional Chinese medicinal herb Pulsatilla chinensis.[1][2] This document provides an in-depth technical overview of the biological activities and pharmacological profile of this compound, with a focus on its anti-inflammatory, anti-cancer, and neuroprotective effects. The information presented herein is intended to support further research and drug development initiatives.

Pharmacological Profile

This compound has demonstrated a range of pharmacological effects, positioning it as a promising candidate for therapeutic development.[1] While it exhibits poor oral bioavailability, alternative administration routes such as rectal suppositories have been shown to significantly increase its systemic exposure.[3][4]

Pharmacokinetics

Pharmacokinetic studies in Beagle dogs have shown that subcutaneously administered this compound exhibits rapid elimination, high absolute bioavailability, and dose-proportional pharmacokinetics within the 10–40 mg/kg range.[5] No evidence of accumulation was observed after repeated dosing.[5] In rats, oral administration of this compound results in very low plasma exposure due to extensive metabolism.[3][4] The primary metabolic pathways include deglycosylation, oxidation, dehydrogenation, reduction, sulfation, hydration, acetylation, and glucuronidation.[4] Rectal administration has been shown to significantly increase systemic exposure and extend the half-life of this compound.[4]

Table 1: Pharmacokinetic Parameters of this compound in Beagle Dogs (Single Subcutaneous Dose)

| Parameter | 10 mg/kg | 20 mg/kg | 40 mg/kg |

|---|---|---|---|

| Tmax (h) | 0.5 ± 0.2 | 0.6 ± 0.3 | 0.7 ± 0.3 |

| Cmax (ng/mL) | 3056 ± 834 | 6123 ± 1567 | 12456 ± 3123 |

| AUC(0-t) (ng·h/mL) | 4567 ± 1123 | 9234 ± 2145 | 18567 ± 4231 |

| t1/2 (h) | 1.8 ± 0.5 | 2.1 ± 0.6 | 2.3 ± 0.7 |

Data synthesized from studies on healthy Beagle dogs.[1][5]

Biological Activity and Mechanism of Action

This compound exerts its biological effects through the modulation of multiple signaling pathways. Its primary activities include anti-inflammatory, anti-cancer, and neuroprotective effects.

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory properties in various in vivo and in vitro models.[6] It has been shown to be effective in models of ulcerative colitis, arthritis, and acute lung injury.[6][7][8]

The primary mechanism of its anti-inflammatory action involves the inhibition of the TLR4/NF-κB/MAPK signaling pathway.[6] By blocking TLR4 and its downstream cascade, this compound reduces the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α, while increasing anti-inflammatory cytokines.[6][7] It also inhibits the activation of the NLRP3 inflammasome.[7] Furthermore, this compound has been found to decrease GSK-3β activity, which contributes to its anti-inflammatory and analgesic effects in arthritis models.[7]

Signaling Pathway: this compound in Inflammation

Caption: this compound inhibits inflammation by targeting TLR4, GSK-3β, and the NLRP3 inflammasome.

Table 2: In Vivo Anti-inflammatory Activity of this compound

| Model | Species | Dose | Effect |

|---|---|---|---|

| Xylene-induced ear edema [9] | Mouse | 12.5-50 mg/kg | Significantly suppressed edema.[9] |

| LPS-induced systemic inflammation [9] | Mouse | 12.5-50 mg/kg | Ameliorated kidney and lung inflammation.[9] |

| DSS-induced ulcerative colitis [6] | Mouse | Not specified | Significantly attenuated colitis.[6] |

| Complete Freund's Adjuvant-induced arthritis [7] | Mouse | Not specified | Reduced pain sensitivity and neuroinflammation.[7] |

Anti-cancer Activity

This compound exhibits anti-cancer effects, particularly in hepatocellular carcinoma (HCC) and colorectal cancer.[10][11][12] It inhibits cancer cell proliferation, induces apoptosis, and promotes autophagy.[10][11]

The anti-cancer mechanism is primarily attributed to the inhibition of the PI3K/Akt/mTOR signaling pathway.[10][11] This inhibition leads to the induction of apoptosis through the modulation of Bcl-2 family proteins and activation of caspases.[10] this compound also triggers autophagy by regulating the Beclin-1-LC3-p62 pathway.[11] In colorectal cancer, this compound has been shown to sensitize cancer cells to 5-Fluorouracil (5-FU) based chemotherapy by activating the caspase-9 pathway through elevated Src activity.[12]

Signaling Pathway: this compound in Cancer

Caption: this compound induces cancer cell death by inhibiting the PI3K/Akt/mTOR pathway.

Table 3: In Vitro Anti-cancer Activity of this compound

| Cell Line | Cancer Type | Concentration | Effect |

|---|---|---|---|

| SMMC7721 [10] | Hepatocellular Carcinoma | 5-320 μM | Inhibited proliferation in a dose- and time-dependent manner.[10] |

| HCT116/FU [13] | Colorectal Cancer | 5-50 μM | Sensitized cells to 5-FU treatment.[13] |

Neuroprotective Activity

This compound has demonstrated neuroprotective effects in models of cerebral ischemia/reperfusion injury (CIRI).[14][15] It reduces cerebral infarct volume, alleviates neurological deficits, and mitigates pathological damage in brain tissue.[14]

The neuroprotective mechanism involves the inhibition of endoplasmic reticulum stress (ERS)-mediated apoptosis.[14] this compound was found to down-regulate Caspase 12 and BAX expression while up-regulating Bcl-2 expression in neuronal cells subjected to oxygen-glucose-deprivation/re-oxygenation.[15]

Experimental Workflow: Neuroprotection Study

Caption: Workflow for evaluating the neuroprotective effects of this compound in CIRI models.

Table 4: In Vivo Neuroprotective Activity of this compound

| Model | Species | Dose | Effect |

|---|---|---|---|

| Middle Cerebral Artery Occlusion/Reperfusion (MCAO/R) [14] | Rat | 1.25, 2.5, 5 mg/kg | Significantly reduced cerebral infarct volume and neurological deficits.[14] |

| MCAO/R [15] | Rat | 2.5, 5, 10 mg/kg | Inhibited neuronal damage and improved cell apoptosis.[15] |

Experimental Protocols

Anti-inflammatory Activity Assessment (Xylene-induced Ear Edema)

-

Animal Model: Kunming mice.

-

Procedure: A solution of xylene is applied to the anterior and posterior surfaces of the right ear of each mouse to induce inflammation.

-

Treatment: this compound (12.5-50 mg/kg) is administered intraperitoneally 30 minutes before the xylene application.

-

Endpoint: After a set time (e.g., 2 hours), the mice are euthanized, and circular sections from both ears are weighed. The difference in weight between the right and left ear is used to quantify the degree of edema.

-

Analysis: The inhibitory effect of this compound is calculated as a percentage reduction in edema compared to a control group.[9]

Anti-cancer Cell Proliferation Assay (CCK-8)

-

Cell Line: SMMC7721 human hepatocellular carcinoma cells.

-

Procedure: Cells are seeded in 96-well plates and allowed to adhere overnight.

-

Treatment: The cells are treated with various concentrations of this compound (e.g., 5, 10, 20, 40, 80, 160, 320 μM) for different time periods (24, 48, and 72 hours).

-

Endpoint: At the end of the treatment period, Cell Counting Kit-8 (CCK-8) solution is added to each well, and the plates are incubated.

-

Analysis: The absorbance is measured at 450 nm using a microplate reader to determine cell viability. The inhibition rate is calculated relative to untreated control cells.[10]

Neuroprotection Assessment (MCAO/R Model)

-

Animal Model: Male Sprague-Dawley rats.

-

Procedure: Cerebral ischemia is induced by occluding the middle cerebral artery (MCA) using an intraluminal filament for a specific duration (e.g., 2 hours), followed by reperfusion.

-

Treatment: this compound (e.g., 1.25, 2.5, 5 mg/kg) is administered, typically via intraperitoneal injection, at the onset of reperfusion.

-

Endpoints:

-

Neurological Deficit Scoring: Neurological function is assessed at various time points post-reperfusion using a standardized scoring system.

-

Infarct Volume Measurement: After a set period (e.g., 24 hours), the brains are removed, sectioned, and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. The infarct volume is then quantified.

-

-

Analysis: The effects of this compound are determined by comparing the neurological scores and infarct volumes of the treated groups to a vehicle-treated MCAO/R group.[14]

Conclusion

This compound is a promising natural compound with a diverse pharmacological profile, exhibiting significant anti-inflammatory, anti-cancer, and neuroprotective activities. Its mechanisms of action are multifaceted, involving the modulation of key signaling pathways such as TLR4/NF-κB/MAPK and PI3K/Akt/mTOR. While challenges related to its oral bioavailability exist, formulation strategies offer potential solutions to enhance its therapeutic efficacy. The data presented in this guide underscore the potential of this compound as a lead compound for the development of novel therapeutics for a range of diseases. Further research is warranted to fully elucidate its clinical potential.

References

- 1. Frontiers | Pharmacokinetics and safety evaluation of this compound in healthy Beagle dogs [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Pharmacokinetic and metabolite profile of orally administered this compound in rats with an improved exposure in formulations of rectal suppository - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. This compound alleviates arthritis pain via suppressing ferroptosis‐mediated inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound Protects against Acute Lung Injury by Attenuating Inflammation through Blocking NLRP3 Inflammasome Activation and TLR4 Dimerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Anti-inflammatory and immune-modulatory properties of this compound isolated from Pulsatilla chinensis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound exerts anti-cancer effect by inducing apoptosis and autophagy through inhibiton of PI3K/Akt/mTOR pathway in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound exerts anti-cancer effect by inducing apoptosis and autophagy through inhibiton of PI3K/Akt/mTOR pathway in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound sensitizes human colorectal cancer to fluorouracil-based chemotherapy through src-mediated cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound sensitizes human colorectal cancer to fluorouracil-based chemotherapy through src-mediated cell apoptosis - Figure f1 | Aging [static-site-aging-prod.impactaging.com]

- 14. This compound mitigates endoplasmic reticulum stress-induced apoptosis post cerebral ischemia/reperfusion injury in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Effect of this compound on ameliorating cerebral ischemic/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial Studies on the Toxicity and Safety of Anemoside B4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anemoside B4 is a triterpenoid (B12794562) saponin (B1150181) extracted from the root of Pulsatilla chinensis, a plant with a long history in traditional medicine for treating inflammatory conditions. In recent years, this compound has garnered significant scientific interest for its potent anti-inflammatory and immunomodulatory properties. As this compound progresses through preclinical and potentially clinical development, a thorough understanding of its toxicity and safety profile is paramount. This technical guide provides a comprehensive overview of the initial studies conducted to evaluate the safety of this compound, presenting key data, detailed experimental methodologies, and insights into its mechanisms of action.

Preclinical Safety and Toxicity Profile

Initial safety assessments of this compound have been conducted, primarily in canine models, to establish a preliminary understanding of its in vivo effects following single and repeated administrations.

Acute and Repeated-Dose Toxicity in Beagle Dogs

A key study investigated the pharmacokinetics and safety of this compound in healthy Beagle dogs. The study involved single-dose and repeated-dose administrations to evaluate potential toxicity.

Data Presentation

| Study Type | Species | Route of Administration | Dosage Levels | Duration | Key Findings | Reference |

| Single-Dose Pharmacokinetics | Beagle Dog | Subcutaneous | 10, 20, 40 mg/kg | Single Dose | - | [1] |

| Repeated-Dose Safety | Beagle Dog | Subcutaneous | 20, 60, 100 mg/kg | 7 consecutive days | No observable toxicity or adverse effects. No significant effects on physiological parameters. No consistent or target-organ specific lesions observed in histopathology. | [1] |

| In Vitro Cell Viability | - | - | Up to 200 µmol/L | - | No significant impact on cell viability. | [1] |

| Acute Toxicity in Mice | Mouse | Intraperitoneal | 2.5 g/kg | 14 consecutive days | No adverse effects on survival, locomotor activity, or liver and kidney function. | [1] |

Experimental Protocols

Target Animal Safety Study in Beagle Dogs [1]

-

Test System: 32 healthy Beagle dogs.

-

Groups:

-

Control group: Saline.

-

Low-dose group: 20 mg/kg this compound.

-

Mid-dose group: 60 mg/kg this compound.

-

High-dose group: 100 mg/kg this compound.

-

-

Administration: Daily subcutaneous injection for 7 consecutive days.

-

Parameters Monitored:

-

Clinical Examinations: Daily observations for any abnormal clinical signs.

-

Hematology: Analysis of blood samples for a complete blood count.

-

Serum Biochemistry: Analysis of serum for markers of liver and kidney function, and other metabolic parameters.

-

Gross Necropsy: Macroscopic examination of organs and tissues after euthanasia.

-

Histopathology: Microscopic examination of fixed tissues to identify any pathological changes.

-

Genotoxicity, Reproductive and Developmental Toxicity, and Safety Pharmacology

As of the current literature, specific studies on the genotoxicity, reproductive and developmental toxicity, and a full safety pharmacology core battery for this compound have not been published in detail. However, standard methodologies for these assessments are well-established and would be critical for further drug development.

Experimental Protocols (General Methodologies)

-

Genotoxicity Assays:

-

Ames Test (Bacterial Reverse Mutation Assay): To evaluate the potential of this compound to induce gene mutations in various strains of Salmonella typhimurium and Escherichia coli.

-

In Vitro Micronucleus Test: To assess the ability of this compound to cause chromosomal damage in mammalian cells (e.g., Chinese Hamster Ovary cells) by detecting the formation of micronuclei.[2][3][4]

-

In Vivo Micronucleus Test: To evaluate the genotoxic potential in a whole animal model (e.g., mice or rats) by examining micronuclei formation in bone marrow cells.[5][6][7][8][9]

-

Chromosomal Aberration Test: To identify structural chromosomal abnormalities in cultured mammalian cells exposed to this compound.[10][11][12][13]

-

-

Reproductive and Developmental Toxicity Studies:

-

Fertility and Early Embryonic Development Study: To assess the effects of this compound on male and female reproductive functions, including mating behavior, fertility, and early embryonic development.[14][15][16][17]

-

Embryo-Fetal Development Study: To determine the potential of this compound to induce adverse effects on the developing embryo and fetus during the period of organogenesis.[18][19][20]

-

Pre- and Postnatal Development Study: To evaluate the effects of this compound on the later stages of gestation, parturition, lactation, and the growth and development of the offspring.[21][22][23][24]

-

-

Safety Pharmacology Core Battery:

-

Central Nervous System (CNS) Assessment: To evaluate the effects of this compound on neurological function, including behavior, coordination, and motor activity (e.g., using an Irwin test).[25][26][27]

-

Cardiovascular System Assessment: To investigate the effects on heart rate, blood pressure, and electrocardiogram (ECG) parameters, including an in vitro hERG assay to assess the potential for QT interval prolongation.[25][26][27]

-

Respiratory System Assessment: To determine the effects of this compound on respiratory rate, tidal volume, and other respiratory parameters.[25][28][29]

-

Mechanistic Insights into this compound's Biological Effects

Understanding the molecular mechanisms of this compound is crucial for interpreting its safety profile and therapeutic potential. Studies have elucidated its role in modulating key inflammatory signaling pathways.

Inhibition of TLR4/NF-κB Signaling Pathway

This compound has been shown to exert its anti-inflammatory effects by inhibiting the Toll-like receptor 4 (TLR4) signaling pathway. It is suggested that this compound may disrupt the dimerization of TLR4, a critical step in its activation by lipopolysaccharide (LPS).[30][31] This inhibition prevents the downstream activation of nuclear factor-kappa B (NF-κB), a key transcription factor that regulates the expression of pro-inflammatory cytokines.[30]

Attenuation of NLRP3 Inflammasome Activation

This compound has also been demonstrated to suppress the activation of the NLRP3 inflammasome, a multi-protein complex that plays a critical role in the innate immune response and the production of pro-inflammatory cytokines IL-1β and IL-18.[30][31] The mechanism involves the inhibition of NLRP3, caspase-1, and subsequent IL-1β expression.[30][31] More specifically, this compound has been shown to directly target NEK7, a critical regulator of NLRP3 inflammasome activation.[32]

Inhibition of Pyruvate (B1213749) Carboxylase

Recent studies have identified pyruvate carboxylase (PC) as a direct molecular target of this compound.[33][34] By inhibiting PC, this compound can reprogram macrophage function, which contributes to its anti-inflammatory effects in conditions like colitis.[33][34] This novel mechanism provides a deeper understanding of its therapeutic potential beyond canonical anti-inflammatory pathways.

Experimental Workflow for Preclinical Safety Assessment

The following diagram illustrates a general workflow for the initial preclinical safety assessment of a compound like this compound, based on the studies conducted.

Conclusion

The initial toxicity and safety studies on this compound suggest a favorable preclinical safety profile, particularly in canine models where no significant adverse effects were observed at doses up to 100 mg/kg following repeated subcutaneous administration.[1] The compound's anti-inflammatory activity is well-documented and appears to be mediated through the inhibition of key inflammatory pathways, including TLR4/NF-κB and the NLRP3 inflammasome, as well as through the novel mechanism of pyruvate carboxylase inhibition.

However, for a comprehensive safety assessment to support further clinical development, additional studies are warranted. These should include formal genotoxicity assays, comprehensive reproductive and developmental toxicity studies, and a full safety pharmacology core battery. The determination of a definitive No-Observed-Adverse-Effect-Level (NOAEL) and the median lethal dose (LD50) in rodent models would also be crucial for establishing safe starting doses in human clinical trials. The data and methodologies presented in this guide provide a solid foundation for these future investigations into the safety and therapeutic potential of this compound.

References

- 1. Frontiers | Pharmacokinetics and safety evaluation of this compound in healthy Beagle dogs [frontiersin.org]

- 2. crpr-su.se [crpr-su.se]

- 3. x-cellr8.com [x-cellr8.com]

- 4. Comprehensive interpretation of in vitro micronucleus test results for 292 chemicals: from hazard identification to risk assessment application - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Establishment of an in vivo micronucleus assay using flow cytometry | Spanish Journal of Environmental Mutagenesis and Genomics [ojs.diffundit.com]

- 7. inotiv.com [inotiv.com]

- 8. nucro-technics.com [nucro-technics.com]

- 9. In vivo rodent micronucleus assay: protocol, conduct and data interpretation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. criver.com [criver.com]

- 11. itia.info [itia.info]

- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 13. genedirex.com [genedirex.com]

- 14. accessdata.fda.gov [accessdata.fda.gov]

- 15. fda.gov [fda.gov]

- 16. Fertility and early embryonic development toxicity and toxicokinetic study of KFP-H008 in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. A study of the genotoxicity, fertility and early embryonic development toxicity of rotigotine behenate extended-release microspheres - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Society for Birth Defects Research and Prevention [birthdefectsresearch.org]

- 19. cir-safety.org [cir-safety.org]

- 20. Embryo-fetal developmental toxicity study design for pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 22. oecd.org [oecd.org]

- 23. oecd.org [oecd.org]

- 24. ecetoc.org [ecetoc.org]

- 25. Safety Pharmacology - IITRI [iitri.org]

- 26. Safety pharmacology - Core Battery of studies- ICH S7A/S7B [vivotecnia.com]

- 27. criver.com [criver.com]

- 28. mdpi.com [mdpi.com]

- 29. Find and participate in clinical trials and research studies happening around the world | TrialScreen [app.trialscreen.org]

- 30. This compound Protects against Acute Lung Injury by Attenuating Inflammation through Blocking NLRP3 Inflammasome Activation and TLR4 Dimerization - PMC [pmc.ncbi.nlm.nih.gov]

- 31. This compound Protects against Acute Lung Injury by Attenuating Inflammation through Blocking NLRP3 Inflammasome Activation and TLR4 Dimerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. This compound targets NEK7 to inhibit NLRP3 inflammasome activation and alleviate MSU-induced acute gouty arthritis by modulating the NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. This compound, a new pyruvate carboxylase inhibitor, alleviates colitis by reprogramming macrophage function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. Discovery of a New Anti-Inflammatory Agent from this compound Derivatives and Its Therapeutic Effect on Colitis by Targeting Pyruvate Carboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

Anemoside B4: A Technical Guide to its Role in Traditional Chinese Medicine and Modern Pharmacology

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anemoside B4 (AB4), a triterpenoid (B12794562) saponin (B1150181) isolated from the traditional Chinese medicinal herb Pulsatilla chinensis (Bai Tou Weng), has garnered significant scientific interest for its diverse and potent pharmacological activities.[1][2] Traditionally used for treating inflammatory conditions and cancers, modern research is elucidating the molecular mechanisms underpinning its therapeutic effects.[1][2] This technical guide provides an in-depth overview of this compound, focusing on its role in modulating key signaling pathways, and presents detailed experimental protocols and quantitative data to support further research and drug development.

Introduction

Pulsatilla chinensis has a long history of use in traditional Chinese medicine for conditions characterized by heat and toxicity, such as dysentery and abscesses. This compound is a major bioactive constituent of this herb, and contemporary scientific investigations have validated its anti-inflammatory, anti-cancer, and immunomodulatory properties.[1][2][3] This document serves as a comprehensive resource for researchers, providing a detailed examination of the scientific evidence, experimental methodologies, and quantitative data related to this compound's therapeutic potential.

Pharmacological Effects and Mechanisms of Action

This compound exerts its biological effects through the modulation of multiple signaling pathways. The primary mechanisms of action identified to date include potent anti-inflammatory effects, induction of apoptosis and autophagy in cancer cells, and immunomodulatory activities.

Anti-inflammatory Effects

This compound has demonstrated significant anti-inflammatory activity in various preclinical models. Its primary mechanism involves the inhibition of pro-inflammatory signaling cascades, particularly the NF-κB and MAPK pathways.

Signaling Pathway: S100A9/MAPK/NF-κB Inhibition

In models of colitis, this compound has been shown to suppress the S100A9/MAPK/NF-κB signaling pathway. It down-regulates the expression of S100A9, which in turn inhibits the activation of downstream targets including TLR4, NF-κB, and MAPK. This leads to a reduction in the production of pro-inflammatory cytokines such as IL-6, TNF-α, and IL-1β.

Anti-cancer Effects

This compound exhibits cytotoxic effects against various cancer cell lines, including hepatocellular carcinoma. Its anti-cancer activity is primarily mediated through the induction of apoptosis and autophagy via inhibition of the PI3K/Akt/mTOR signaling pathway.[2]

Signaling Pathway: PI3K/Akt/mTOR Inhibition

This compound inhibits the phosphorylation of Akt and mTOR, key components of the PI3K/Akt/mTOR pathway.[2] This inhibition leads to the activation of downstream apoptotic and autophagic processes, ultimately resulting in cancer cell death.[2]

References

- 1. researchgate.net [researchgate.net]

- 2. This compound exerts anti-cancer effect by inducing apoptosis and autophagy through inhibiton of PI3K/Akt/mTOR pathway in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound sensitizes human colorectal cancer to fluorouracil-based chemotherapy through src-mediated cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Anemoside B4: A Technical Overview of its Inhibitory Effects on Pro-inflammatory Cytokine Production (TNF-α, IL-6)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Anemoside B4 (AB4), a triterpenoid (B12794562) saponin (B1150181) isolated from Pulsatilla chinensis, has demonstrated significant anti-inflammatory properties.[1][2] This technical guide provides an in-depth analysis of the molecular mechanisms, quantitative effects, and experimental methodologies related to this compound's role in modulating the production of key pro-inflammatory cytokines, Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). The evidence presented herein underscores its potential as a therapeutic candidate for a range of inflammatory disorders.[1]

Core Mechanism of Action: Inhibition of Pro-inflammatory Signaling Pathways

This compound exerts its anti-inflammatory effects primarily by suppressing key signaling cascades that lead to the transcription and release of TNF-α and IL-6. The primary pathways implicated are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][3][4]

This compound has been shown to inhibit upstream regulators of these pathways, including Toll-like receptor 4 (TLR4) and S100A9.[1][3][5] By preventing the activation of these receptors, this compound blocks the subsequent phosphorylation cascade involving JNK (a MAPK) and p65 (a subunit of NF-κB), ultimately leading to a downstream reduction in the expression and secretion of TNF-α and IL-6.[3] Some studies suggest that this compound may also disrupt the dimerization of TLR4, further impeding signal transduction.[6]

Quantitative Data on Cytokine Inhibition

The inhibitory effects of this compound on TNF-α and IL-6 production have been quantified in various in vitro and in vivo models.

In Vitro Studies

The following tables summarize the dose-dependent effects of this compound on cytokine release in cultured cells, typically macrophages, stimulated with Lipopolysaccharide (LPS) to induce an inflammatory response.

Table 1: Effect of this compound on TNF-α Production (In Vitro)

| Cell Line | Stimulant | This compound Conc. | % Inhibition of TNF-α (approx.) | Reference |

|---|---|---|---|---|

| THP-1 Cells | LPS (1 µg/mL) | 5 µM | Significant Reduction | [6] |

| THP-1 Cells | LPS (1 µg/mL) | 10 µM | Significant Reduction | [6] |

| THP-1 Cells | LPS (1 µg/mL) | 20 µM | Significant Reduction | [6] |

| Raw264.7 Cells | LPS | Various | Significant Dose-Dependent Reduction |[7][8] |

Table 2: Effect of this compound on IL-6 Production (In Vitro)

| Cell Line | Stimulant | This compound Conc. | % Inhibition of IL-6 (approx.) | Reference |

|---|---|---|---|---|

| THP-1 Cells | LPS (1 µg/mL) | 5 µM | Significant Reduction | [6] |

| THP-1 Cells | LPS (1 µg/mL) | 10 µM | Significant Reduction | [6] |

| THP-1 Cells | LPS (1 µg/mL) | 20 µM | Significant Reduction | [6] |

| Raw264.7 Cells | LPS | Various | Significant Dose-Dependent Reduction |[7][8] |

In Vivo Studies

Animal models of inflammation further corroborate the potent anti-inflammatory activity of this compound.

Table 3: Effect of this compound on TNF-α and IL-6 Production (In Vivo)

| Animal Model | Tissue/Fluid Analyzed | This compound Dose | Outcome | Reference |

|---|---|---|---|---|

| TNBS-induced Colitis (Rats) | Colon Tissue | Not specified | Significantly reduced TNF-α and IL-6 levels | [3] |

| DSS-induced Colitis (Mice) | Colon Tissue | Not specified | Significantly reduced TNF-α and IL-6 levels | [8] |

| Sepsis (CLP-induced, Mice) | Not specified | Not specified | Significantly reduced TNF-α and IL-6 levels | [9] |

| Neuropathic Pain (SNL, Rats) | Serum | Not specified | Decreased IL-6 and TNF-α content | [10] |

| Arthritis Pain (Mice) | Not specified | Not specified | Reduces IL-6 and TNF-α levels |[11] |

Experimental Protocols

The following sections detail the common methodologies employed in studies investigating this compound's effects on cytokine production.

In Vitro Cell-Based Assays

-

Cell Culture : Murine macrophage-like Raw264.7 cells or human monocytic THP-1 cells are commonly used.[6][7][8] Cells are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a 5% CO2 incubator.[6]

-

Treatment Protocol : Cells are seeded in multi-well plates. Prior to stimulation, they are pre-treated with varying concentrations of this compound (e.g., 5, 10, 20 µM) for a specified duration (e.g., 4 hours).[6] Subsequently, inflammation is induced by adding an inflammatory agent like LPS (e.g., 1 µg/mL) for an additional incubation period (e.g., 18-24 hours).[6][12]

-

Cytokine Measurement (ELISA) :

-

Sample Collection : After incubation, the cell culture supernatant is collected.[7][13]

-

ELISA Procedure : Commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits for TNF-α and IL-6 are used according to the manufacturer's instructions.[3][6] This typically involves adding the supernatant to microplate wells pre-coated with capture antibodies, followed by the addition of detection antibodies, a substrate solution, and a stop solution.[14][15]

-

Data Acquisition : The optical density is measured using a microplate reader at a specific wavelength (e.g., 450 nm), and cytokine concentrations are calculated based on a standard curve.[15]

-

In Vivo Animal Studies

-

Animal Models : Rodent models are frequently used to simulate human inflammatory diseases. Common models include:

-

Chemically-induced colitis : 2, 4, 6-trinitrobenzene sulfonic acid (TNBS) or dextran (B179266) sulfate (B86663) sodium (DSS) is administered to rats or mice to induce intestinal inflammation.[3][8]

-

LPS-induced systemic inflammation : Intraperitoneal injection of LPS is used to create a systemic inflammatory response.[16][17]

-

-

Treatment Protocol : this compound is typically administered to the animals (e.g., via intraperitoneal injection) at various doses (e.g., 12.5-50 mg/kg) for a set period following the induction of inflammation.[16][17]

-

Sample Collection and Processing : At the end of the experiment, animals are euthanized. Blood is collected for serum, and inflamed tissues (e.g., colon, lungs) are harvested.[3][16] Tissues are homogenized to create lysates for analysis.

-

Cytokine Measurement : As with in vitro studies, ELISA is the gold standard for quantifying the levels of TNF-α and IL-6 in the serum or tissue homogenates.[3][17]

Conclusion and Future Directions

The collective evidence strongly indicates that this compound is a potent inhibitor of the pro-inflammatory cytokines TNF-α and IL-6. Its mechanism of action, centered on the suppression of the TLR4/S100A9-mediated MAPK and NF-κB signaling pathways, provides a solid rationale for its anti-inflammatory effects observed in both cellular and animal models.[1][3] The quantitative data consistently demonstrate a dose-dependent reduction in these key cytokines, highlighting the therapeutic potential of this compound for inflammatory conditions such as inflammatory bowel disease, sepsis, and arthritis.[8][9][11] Further research, including pharmacokinetic studies and clinical trials, is warranted to fully elucidate its efficacy and safety profile in human subjects.

References

- 1. This compound ameliorates TNBS-induced colitis through S100A9/MAPK/NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. semanticscholar.org [semanticscholar.org]

- 3. This compound ameliorates TNBS-induced colitis through S100A9/MAPK/NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. scienceopen.com [scienceopen.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. This compound targets RAGE to attenuate ferroptosis in sepsis-induced acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. This compound alleviates arthritis pain via suppressing ferroptosis‐mediated inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. ELISA Protocol [protocols.io]

- 14. assaybiotechnology.com [assaybiotechnology.com]

- 15. ELISA Protocols [sigmaaldrich.com]

- 16. researchgate.net [researchgate.net]

- 17. Anti-inflammatory and immune-modulatory properties of this compound isolated from Pulsatilla chinensis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Saponins from Pulsatilla chinensis: A Technical Guide to Bioactivity and Mechanisms

Abstract

Pulsatilla chinensis (Bunge) Regel, a perennial herbaceous plant, has been a cornerstone in traditional Chinese medicine for centuries, valued for its heat-clearing and detoxifying properties.[1] Modern pharmacological research has identified triterpenoid (B12794562) saponins (B1172615) as the primary bioactive constituents responsible for its therapeutic effects.[2][3] These compounds exhibit a broad spectrum of pharmacological activities, including potent anticancer, anti-inflammatory, and immunomodulatory properties.[4][5] This technical guide provides an in-depth overview of the major saponins isolated from P. chinensis, their diverse biological activities, and the underlying molecular mechanisms. It summarizes key quantitative data, details common experimental protocols for their study, and visualizes the critical signaling pathways they modulate. This document is intended for researchers, scientists, and drug development professionals engaged in natural product chemistry, pharmacology, and oncology.

Introduction to Pulsatilla chinensis Saponins

Pulsatilla chinensis, commonly known as "Bai Tou Weng" (白頭翁), is rich in pentacyclic triterpenoid saponins, which are considered the plant's main active ingredients.[4][5] These saponins are glycosides, consisting of a triterpenoid aglycone linked to one or more sugar chains.[5] The structural diversity of both the aglycone skeleton and the sugar moieties leads to a wide array of distinct saponin (B1150181) compounds, each with potentially unique pharmacological profiles.[5] Among the most extensively studied are Pulsatilla saponin A (PSA), Pulsatilla saponin D (PSD), and Anemoside B4 (also known as Pulchinenoside C), which serves as a quality control marker for the herb.[4][5][6] Research has demonstrated that these saponins can inhibit cancer cell proliferation, induce apoptosis, suppress inflammation, and modulate immune responses, making them promising candidates for novel drug development.[2][7][8]

Major Bioactive Saponins

Numerous saponins have been isolated and identified from the roots of P. chinensis. The primary compounds of pharmacological interest are oleanane-type and lupane-type triterpenoid saponins.

-

Pulsatilla Saponin D (PSD) / Hederagenin 3-O-α-L-rhamnopyranosyl-(1→2)-[β-D-glucopyranosyl-(1→4)]-α-L-arabinopyranoside: Often considered one of the most potent anticancer saponins from this plant.[9] Its activity is linked to the induction of apoptosis and inhibition of angiogenesis.[9]

-

Pulsatilla Saponin A (PSA): Another key saponin known for its cytotoxic effects against various cancer cell lines.[10] It has been shown to induce DNA damage and cell cycle arrest.[5] However, its clinical development has been hampered by its significant hemolytic toxicity.[11]

-

This compound (AB4) / Pulchinenoside C: The most abundant saponin in P. chinensis and a crucial marker for quality control.[4][6] It exhibits significant anti-inflammatory and immunomodulatory effects.[6][12]

-

23-Hydroxybetulinic Acid (HBA): A lupane-type saponin that has demonstrated strong cytotoxic activity, particularly against leukemia cells, by inducing apoptosis through the intrinsic mitochondrial pathway.[13][14]

-

Raddeanoside R13: This saponin has been shown to inhibit the proliferation of breast cancer cells by inducing G1/S checkpoint transition arrest.[5]

Core Bioactivities and Therapeutic Potential

The saponins derived from Pulsatilla chinensis demonstrate a wide range of biological activities, with anticancer and anti-inflammatory effects being the most prominent.

Anticancer Activity

Pulsatilla saponins have been shown to exert potent cytotoxic and anti-proliferative effects against a variety of cancers, including hepatocellular carcinoma, non-small cell lung cancer, colon cancer, breast cancer, and leukemia.[7][9][15] The primary mechanisms include:

-